molecular formula C12H12F2O4S B4295083 3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid

3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid

Cat. No.: B4295083
M. Wt: 290.28 g/mol
InChI Key: QAFUSUGBNWUMPV-UHFFFAOYSA-N
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Description

3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid is an organic compound with the molecular formula C12H12F2O4S This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Difluoromethoxy Phenyl Intermediate:

    Thioether Formation: The intermediate is then reacted with a thiol compound under basic conditions to form the thioether linkage.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thioether linkage provides stability and flexibility. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Difluoromethoxy)phenyl)propanoic acid: Similar structure but lacks the thioether linkage.

    3-(Difluoromethoxy)phenylacetic acid: Similar structure but has an acetic acid moiety instead of propanoic acid.

    3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Contains a different aromatic substitution pattern.

Uniqueness

3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thioether linkage and the difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-[4-(difluoromethoxy)phenyl]-2-oxoethyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4S/c13-12(14)18-9-3-1-8(2-4-9)10(15)7-19-6-5-11(16)17/h1-4,12H,5-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFUSUGBNWUMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSCCC(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid
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3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid
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3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid
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3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid
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3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid

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